2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid
CAS No.: 2418692-65-4
Cat. No.: VC6548009
Molecular Formula: C9H14O3
Molecular Weight: 170.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418692-65-4 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.208 |
| IUPAC Name | 2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid |
| Standard InChI | InChI=1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11) |
| Standard InChI Key | NDXJYEQRRQIZGC-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1OC2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 2-oxabicyclo[2.2.2]octane core, a saturated bicyclic system comprising a six-membered ring fused with a three-membered ether ring (Fig. 1). The oxygen atom at the 2-position introduces polarity, while the bicyclo[2.2.2] framework ensures conformational rigidity. The acetic acid moiety at the 4-position provides a carboxylate group for further functionalization .
Table 1: Key Chemical Identifiers
Physicochemical Properties
Experimental data on solubility and stability remain limited, but computational models predict moderate water solubility due to the polar ether and carboxylic acid groups. The logP value is estimated at 0.9–1.2, indicating lower lipophilicity than analogous phenyl-containing compounds .
Synthesis and Availability
Synthetic Routes
While no direct synthesis protocol for 2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid is publicly documented, related 2-oxabicyclo[2.2.2]octane derivatives are synthesized via iodocyclization of cyclohexene-containing precursors. For example, alkenyl alcohols treated with molecular iodine in acetonitrile yield iodinated intermediates, which are subsequently functionalized . The acetic acid moiety may be introduced through hydrolysis of nitrile intermediates or carboxylation reactions.
| Supplier | Country | Status |
|---|---|---|
| Shanghai Haohong Scientific Co., Ltd. | China | Discontinued |
Applications in Medicinal Chemistry
Bioisosteric Replacement of Aromatic Rings
The 2-oxabicyclo[2.2.2]octane core serves as a saturated bioisostere for phenyl rings, addressing limitations such as high lipophilicity and metabolic instability . Key advantages include:
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Enhanced Solubility: Replacement of phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib analogs increased aqueous solubility by 3-fold .
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Improved Metabolic Stability: Oxidative metabolism at the phenyl ring is mitigated, extending half-life in hepatic microsomes .
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Reduced Toxicity: The absence of aromatic systems minimizes DNA intercalation risks.
Case Studies in Drug Design
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Imatinib Analog: Substituting phenyl with 2-oxabicyclo[2.2.2]octane improved solubility (from 0.12 mg/mL to 0.38 mg/mL) and reduced logP (from 3.1 to 2.4) .
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Vorinostat (SAHA) Derivative: Incorporation of the core yielded a potent histone deacetylase inhibitor with comparable activity to the parent drug .
Future Directions and Challenges
Research Priorities
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Pharmacological Profiling: Systematic studies on bioavailability, toxicity, and target engagement are needed.
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Synthetic Optimization: Development of scalable routes for large-scale production.
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Derivatization Libraries: Exploration of ester, amide, and ketone derivatives for structure-activity relationships.
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